molecular formula C7H5F3O2S2 B1418590 2-Trifluoromethanesulfonylbenzene-1-thiol CAS No. 1156000-34-8

2-Trifluoromethanesulfonylbenzene-1-thiol

Cat. No. B1418590
M. Wt: 242.2 g/mol
InChI Key: GVJAZUWDFRTERD-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzene-1-thiol is a chemical compound with the CAS Number: 1156000-34-8 . Its molecular weight is 242.24 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]phenyl hydrosulfide .


Molecular Structure Analysis

The InChI code for 2-Trifluoromethanesulfonylbenzene-1-thiol is 1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-4-2-1-3-5(6)13/h1-4,13H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.

Scientific Research Applications

Synthesis and Structure in Chemistry

2-Trifluoromethanesulfonylbenzene-1-thiol has been utilized in the synthesis and structure of complex chemical compounds. For example, it is involved in the formation of a mixed-metal thiolate complex with a twelve-membered silver–zinc–sulfur ring, demonstrating its role in creating stable solutions in chemistry (Steiner et al., 1992).

Electrophilic Reagents for Trifluoromethylthiolation

This compound is significant in the development of electrophilic reagents for trifluoromethylthiolation. These reagents are crucial for installing the trifluoromethylthio group into molecules, enhancing their chemical and metabolic stability, which is important in pharmaceutical and material sciences (Shao et al., 2015).

Preparation of Trifluoromethyl Sulfides and Selenides

2-Trifluoromethanesulfonylbenzene-1-thiol aids in the preparation of trifluoromethyl sulfides and selenides. These compounds are generated through photolyzed reactions, showcasing the compound's role in facilitating complex chemical reactions (Billard et al., 1999).

Characterization of Chemical Warfare Agents

In the field of security and defense, this compound has been used in the characterization of chemical warfare agents. It plays a role in identifying precursors and degradation products of these agents, highlighting its importance in safety and forensic applications (Papoušková et al., 2009).

Lewis Acid Catalyst

It serves as a component in Lewis acid catalysts, like in scandium trifluoromethanesulfonate, for acylation reactions. This demonstrates its utility in enhancing the efficiency of chemical reactions (Ishihara et al., 1996).

Synthesis of Naphthyl Alkyl and Aryl Sulfides

The compound is involved in the synthesis of naphthyl alkyl and aryl sulfides, highlighting its utility in the creation of diverse chemical structures (Nakazawa et al., 1989).

Source for Trifluoromethylthio Moiety

It acts as a source for the trifluoromethylthio moiety in synthesis reactions, aiding in obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).

Nucleophilic Difluoromethylation of Aromatic Isoxazoles

This compound plays a role in the activation of aromatic diaryl isoxazoles for nucleophilic difluoromethylation, which is significant in the field of drug discovery (Shibata, 2014).

Synthesis of Thiocyanates and Trifluoromethyl Sulfides

2-Trifluoromethanesulfonylbenzene-1-thiol is instrumental in the synthesis of thiocyanates and trifluoromethyl sulfides from thiol starting materials, which are important in various chemical applications (Yamaguchi et al., 2014).

Polymers of Intrinsic Microporosity

The compound contributes to the synthesis of novel disulfone-based monomers for the preparation of polymers of intrinsic microporosity, which are crucial in material sciences (Du et al., 2009).

properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-4-2-1-3-5(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJAZUWDFRTERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethanesulfonylbenzene-1-thiol

CAS RN

1156000-34-8
Record name 2-trifluoromethanesulfonylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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